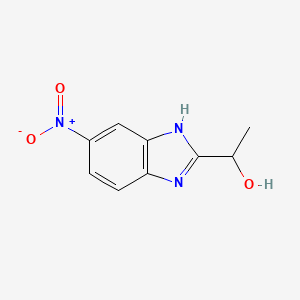

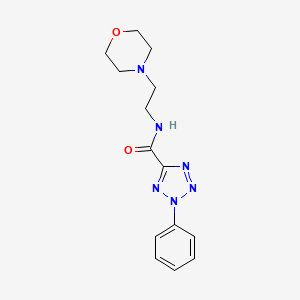

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibiting Isoprenylcysteine Carboxyl Methyltransferase

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate derivatives have been studied for their potential in inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins involved in cell growth regulation. Modifications of the indole acetamide structure have led to analogs with enhanced antiproliferative activity and potentially improved pharmacokinetic profiles due to lower lipophilicity (Go et al., 2010).

Fluorescence Studies

The synthesis of various methyl 3-arylindole-2-carboxylates has provided insights into the fluorescence properties of these compounds, indicating their potential as fluorescent probes. The fluorescence quantum yields vary with the solvent, suggesting these compounds could be useful in analytical chemistry and biological studies (Queiroz et al., 2007).

Antitumor Activity

Research into derivatives of this compound has also extended to their potential antitumor activity. One study synthesized derivatives incorporating 5-fluorouracil, showing promising in vitro antitumor effects against certain cancer cell lines. This suggests a potential pathway for developing new cancer therapeutics (Lan Yun-jun, 2011).

Prodrug Activation for Cancer Therapy

5-Fluoroindole-3-acetic acid, closely related to the compound , has been evaluated as a prodrug activated by horseradish peroxidase for targeted cancer therapy. This research highlights the possibility of utilizing indole derivatives in developing treatments that specifically target tumor cells, reducing the impact on healthy tissues (Folkes et al., 2002).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of indole derivatives, including those similar to this compound, have been a subject of study for synthesizing various indole compounds. These reactions play a crucial role in organic synthesis, offering pathways to diverse bioactive molecules (Yao et al., 2016).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, characterization, and biological activity studies of “methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate” and its derivatives.

Wirkmechanismus

- However, indole derivatives, both natural and synthetic, often interact with various cellular proteins, including receptors, enzymes, and transporters . These interactions can modulate signaling pathways and cellular functions.

- Without precise data, we can’t pinpoint exact pathways. However, indole derivatives are known to influence cell cycle regulation, inflammation, and oxidative stress .

Target of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-6(16)14-10-8-5-7(13)3-4-9(8)15-11(10)12(17)18-2/h3-5,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYZUKVDLSBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)